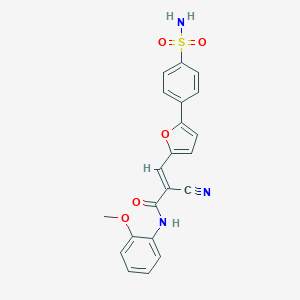
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and is designed to target specific enzymes that are involved in the proliferation and survival of cancer cells.
Mécanisme D'action
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide works by selectively inhibiting the activity of specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These kinases are involved in the signaling pathways that regulate the proliferation and survival of cancer cells. By inhibiting their activity, (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been found to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in the regulation of cell growth and survival. Additionally, (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its selectivity for specific kinases, which reduces the risk of off-target effects and toxicity. Additionally, (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells in preclinical and clinical studies. However, one limitation of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its potential for drug resistance, which can develop over time as cancer cells adapt to the treatment.
Orientations Futures
There are several future directions for the development and application of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide in cancer treatment. One direction is the development of combination therapies that can enhance the efficacy of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide and overcome drug resistance. Another direction is the exploration of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further research is needed to better understand the mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide and its potential for clinical application.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves a multi-step process that starts with the reaction between 2-methoxyaniline and furfural to form the intermediate compound 2-(2-methoxyphenyl)-2,3-dihydrofuran. The intermediate is then reacted with 4-aminobenzenesulfonamide to form the key intermediate 5-(4-sulfamoylphenyl)furan-2-ylamine. Finally, the key intermediate is reacted with (E)-3-(2-methoxyphenyl)-2-cyanoacrylamide to produce the final product (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide.
Applications De Recherche Scientifique
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to be effective in inhibiting the growth and proliferation of cancer cells by targeting specific kinases that are involved in the signaling pathways that promote cell growth and survival.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-28-20-5-3-2-4-18(20)24-21(25)15(13-22)12-16-8-11-19(29-16)14-6-9-17(10-7-14)30(23,26)27/h2-12H,1H3,(H,24,25)(H2,23,26,27)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIITVKFCMMLJDB-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-diethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363242.png)
![(E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B363246.png)
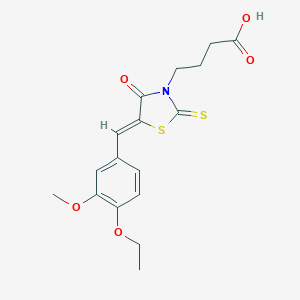
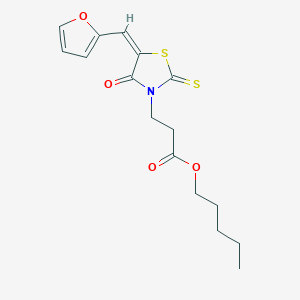
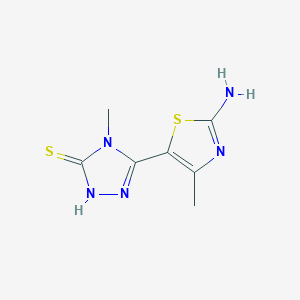
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)
![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)
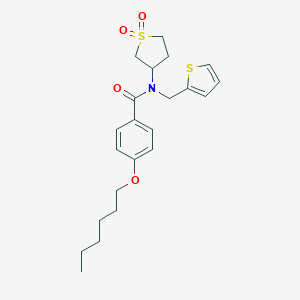

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)
![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)
![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)
![4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B363281.png)